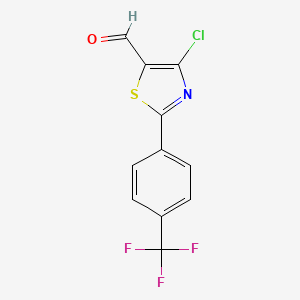

4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde

Overview

Description

4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde (4-Chloro-TFT) is an important compound in the field of synthetic organic chemistry. It is a versatile reagent used for a variety of chemical reactions and is a key intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 4-Chloro-TFT is a highly reactive compound, and its unique structure allows for a wide range of chemical transformations.

Scientific Research Applications

Synthetic Applications

Synthesis of Pyrazolo[4,3-c]pyridines : A study describes a method for synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This process utilizes a microwave-assisted treatment of related carbaldehydes under Sonogashira-type cross-coupling conditions. The research emphasizes the compound's utility as a precursor in the synthesis of complex heterocycles, highlighting its versatility in organic synthesis (Palka et al., 2014).

Novel Pyrazole Derivatives : Another investigation presented the synthesis of novel pyrazole derivatives, showcasing the role of similar compounds in generating new molecular frameworks. This work further demonstrates the compound's contribution to expanding the chemists' toolkit for creating bioactive molecules (Hu et al., 2010).

Antimicrobial Agents

- Thiazolidin-4-one Derivatives : Research on 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, prepared from related carbaldehydes, showed significant antimicrobial activities. This study underscores the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (B'Bhatt & Sharma, 2017).

Anticancer Research

- Thiazole-5-Carboxamide Derivatives : A synthesis and evaluation of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity highlighted the utility of related structures in medicinal chemistry. One derivative exhibited significant activity against various cancer cell lines, showcasing the potential of such compounds in anticancer drug development (Cai et al., 2016).

Mechanism of Action

Target of Action

Similar compounds, such as thiazole-5-carboxamide derivatives, have been evaluated for their anticancer activity against various cell lines .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with multiple receptors, which can be beneficial in developing new therapeutic derivatives .

Biochemical Pathways

Thiazole derivatives have been reported to play a significant role in various biological effects such as antitumor, antibacterial, antimicrobial, anti-viability, anti-inflammatory, and antiviral activities .

Result of Action

Similar compounds have shown potent analgesic efficacy and an ultrashort to long duration of action . They have also displayed pain-relieving effects in the presence of naloxone .

properties

IUPAC Name |

4-chloro-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NOS/c12-9-8(5-17)18-10(16-9)6-1-3-7(4-2-6)11(13,14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICOKXBMCOZKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(S2)C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde | |

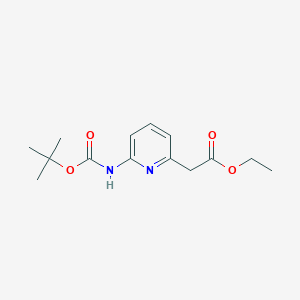

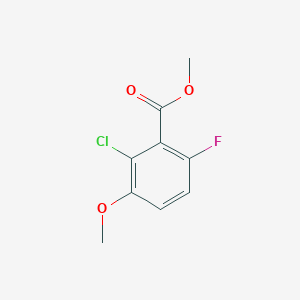

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)